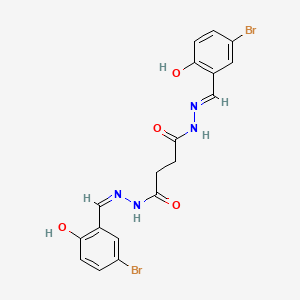
N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide
Overview
Description
N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide, also known as BHBS, is a chemical compound that has gained significant attention in scientific research. BHBS is a hydrazone derivative that has been synthesized through the reaction of succinic acid dihydrazide with 5-bromo-2-hydroxybenzaldehyde. This compound has been found to possess various biochemical and physiological properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide involves the inhibition of various cellular processes that are essential for cancer cell survival. N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide induces DNA damage and inhibits the activity of topoisomerases, leading to the arrest of the cell cycle and apoptosis. This compound also inhibits the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide has been found to possess various biochemical and physiological effects that make it a promising candidate for further research. This compound has been found to possess potent antioxidant activity, which can protect cells from oxidative stress and damage. N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide also possesses anti-inflammatory activity, which can reduce inflammation and prevent the development of various diseases.
Advantages and Limitations for Lab Experiments
N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide has several advantages for lab experiments, including its high yield and purity, its potent anticancer activity, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, there are also limitations to using N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide, including the development of new drugs for the treatment of cancer, the investigation of its potential applications in other diseases, and the optimization of its synthesis method to improve its yield and purity. Further research is also needed to determine the optimal dosage and administration of N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide for therapeutic purposes.
Scientific Research Applications
N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide has been extensively studied for its potential applications in various scientific fields. One of the most significant research areas is the development of new drugs for the treatment of cancer. N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide has been found to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further drug development.
properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2N4O4/c19-13-1-3-15(25)11(7-13)9-21-23-17(27)5-6-18(28)24-22-10-12-8-14(20)2-4-16(12)26/h1-4,7-10,25-26H,5-6H2,(H,23,27)(H,24,28)/b21-9-,22-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZIBWLXCKLOOV-CHQRTDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC(=O)CCC(=O)N/N=C\C2=C(C=CC(=C2)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-cyano-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3726824.png)
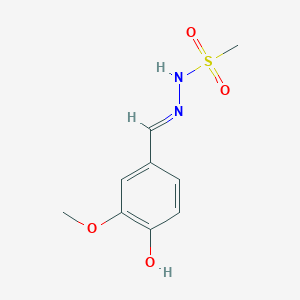
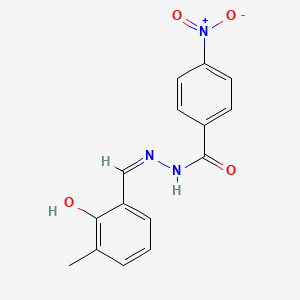
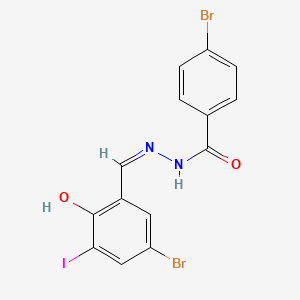
![4-amino-4-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-buten-2-one](/img/structure/B3726868.png)
![ethyl 5-[3-amino-2-cyano-3-(4-methyl-1-piperazinyl)-2-propen-1-ylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3726873.png)
![3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione](/img/structure/B3726874.png)
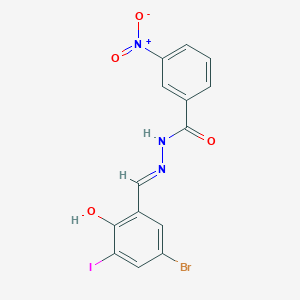
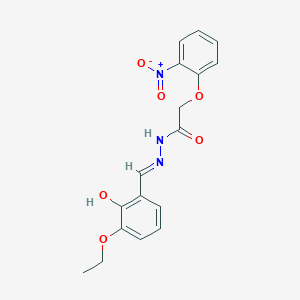
![N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B3726898.png)
![N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-chlorobenzamide](/img/structure/B3726906.png)
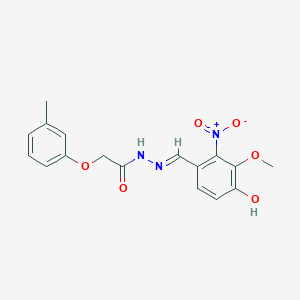
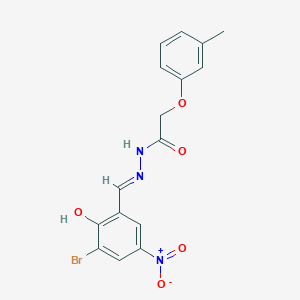
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3726922.png)